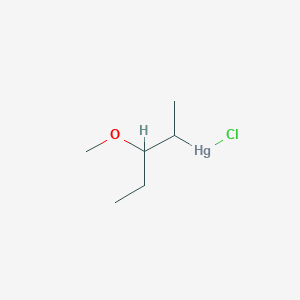
Chloro(3-methoxypentan-2-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chloro(3-methoxypentan-2-yl)mercury is an organomercury compound characterized by a pentan-2-yl backbone substituted with a methoxy group at the third carbon and a mercury-chloride moiety at the second carbon. This structure confers unique physicochemical properties, including moderate lipophilicity due to the alkyl chain and polar interactions via the methoxy group.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Chloro(3-methoxypentan-2-yl)mercury?
Methodological Answer: The synthesis typically involves reacting mercury(II) chloride with a methoxy-substituted alcohol precursor (e.g., 3-methoxypentan-2-ol) in an organic solvent such as dichloromethane or chloroform. Key parameters include:
- Temperature : Elevated temperatures (50–70°C) to accelerate reaction kinetics.
- Solvent Purity : Anhydrous conditions to prevent hydrolysis of the mercury precursor.
- Stoichiometry : A 1:1 molar ratio of HgCl₂ to the alcohol to minimize byproducts like diorganomercury compounds.
Experimental optimization should include iterative testing of solvent polarity, reaction time, and catalyst use (if applicable). For analogs, yields improved when reactions were conducted under nitrogen to prevent oxidation .
Q. How can the purity of this compound be assessed post-synthesis?
Methodological Answer: Purity assessment requires a combination of techniques:
- NMR Spectroscopy : Analyze 1H and 13C spectra for characteristic peaks (e.g., methoxy protons at ~3.3 ppm, Hg-bound carbon shifts).
- Elemental Analysis : Verify Hg and Cl content against theoretical values (e.g., Hg ≈ 52%, Cl ≈ 10% for C₆H₁₁ClHgO).
- Melting Point : Compare observed values (e.g., 66–70°C for structural analogs) to literature data to detect impurities .
For organomercury compounds, mercury-specific assays (e.g., cold-vapor atomic absorption spectroscopy) can quantify residual Hg²⁺ impurities .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Containment : Use fume hoods and sealed systems to avoid inhalation/contact.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles.
- Waste Management : Neutralize mercury waste with excess sulfide or activated charcoal before disposal.
- Emergency Protocols : Immediate decontamination with 10% sodium thiosulfate for skin exposure .
Detoxification studies show that chlorine-based oxidation in alkaline media reduces Hg content by >85% in sludge, providing a viable waste treatment framework .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in nucleophilic environments?
Methodological Answer: Density Functional Theory (DFT) simulations can model:
- Electrophilicity : The Hg center’s susceptibility to nucleophilic attack (e.g., by thiols or amines).
- Bond Dissociation Energies : Hg-C bond stability under thermal or photolytic conditions.
Comparative studies on analogs (e.g., Chloro(2-methoxycyclohexyl)mercury) reveal that electron-donating groups (e.g., methoxy) stabilize the Hg-C bond, reducing reactivity toward soft nucleophiles. Validate predictions with kinetic studies using UV-Vis or 199Hg NMR .
Q. What discrepancies exist in spectroscopic data for this compound across studies, and how can they be resolved?
Methodological Answer: Discrepancies often arise from:
- Solvent Effects : Shifts in NMR peaks due to solvent polarity (e.g., DMSO vs. CDCl₃).
- Isomeric Purity : Unreported stereoisomers (e.g., R/S configurations at the pentan-2-yl chain).
Resolution Strategies :
- Reproduce spectra under standardized conditions (solvent, temperature).
- Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out isomeric mixtures.
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency .
Q. What are the challenges in studying the environmental degradation pathways of this compound?
Methodological Answer: Key challenges include:
- Detection Limits : Trace Hg speciation requires advanced techniques like HPLC-ICP-MS.
- Redox Sensitivity : Hg(II) may reduce to Hg(0) under anaerobic conditions, complicating pathway analysis.
Methodological Framework :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The Pharos Project (–6, 8–10) lists numerous organomercury compounds with alkoxy or alkyl substituents, enabling systematic comparisons:
Table 1: Key Structural and Functional Comparisons
Trends in Physicochemical Properties
- Substituent Position : Methoxy groups at C3 (vs. C2) reduce steric hindrance around the mercury center, possibly improving reactivity in synthetic applications .
- Toxicity Profile : Alkylmercury compounds (e.g., ethyl, propyl derivatives) are more neurotoxic than arylmercury analogs (e.g., 3-methoxyphenylmercury) due to enhanced blood-brain barrier penetration .
Stability and Reactivity
- The methoxy group in Chloro(3-methoxypentan-2-yl)mercury may stabilize the compound against hydrolysis compared to non-substituted alkylmercury chlorides, as electron-donating groups can mitigate electrophilic attack on the Hg-Cl bond .
- In contrast, Chloro(ethyl)mercury (107-27-7) is highly reactive and prone to decomposition under ambient conditions, limiting its industrial utility .
Properties
CAS No. |
62594-74-5 |
|---|---|
Molecular Formula |
C6H13ClHgO |
Molecular Weight |
337.21 g/mol |
IUPAC Name |
chloro(3-methoxypentan-2-yl)mercury |
InChI |
InChI=1S/C6H13O.ClH.Hg/c1-4-6(5-2)7-3;;/h4,6H,5H2,1-3H3;1H;/q;;+1/p-1 |
InChI Key |
JCNCMWYFSMYQPC-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(C)[Hg]Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















